molecular formula C25H28N4O B14974703 N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B14974703
M. Wt: 400.5 g/mol
InChI Key: SDGSFFXRQSDUQU-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a benzyl group. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with a suitable hydrazine derivative.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
  • N-Benzylmethylamine
  • 4-(2-(N-Benzyl-N-methylamino)ethoxy)-3,5-dichlorobenzenamine

Uniqueness

N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C25H28N4O/c1-19-9-6-7-13-22(19)23-14-15-24(27-26-23)29-16-8-12-21(18-29)25(30)28(2)17-20-10-4-3-5-11-20/h3-7,9-11,13-15,21H,8,12,16-18H2,1-2H3

InChI Key

SDGSFFXRQSDUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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